![molecular formula C17H9Cl2NO B12996762 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole](/img/structure/B12996762.png)
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a naphthalene ring fused to an oxazole ring, with a 3,4-dichlorophenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: TEMPO is used as the oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring safety, and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[1,2-d]oxazole-4,5-diones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Naphtho[1,2-d]oxazole-4,5-diones.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted naphtho[1,2-d]oxazole derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a bioactive molecule with applications in drug development.
Materials Science: The compound is used in the synthesis of naphthoxazole-doped materials, which have applications in organic electronics and photonics.
Biological Studies: It is investigated for its interactions with biological systems, including its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. Studies suggest that the compound can inhibit certain enzymes or proteins, leading to its bioactive effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]oxazole: Similar in structure but with different substitution patterns.
Naphtho[1,2-b]benzofuran: Another heterocyclic compound with a fused naphthalene ring but different heteroatoms.
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: A compound with a triazole ring instead of an oxazole ring.
Uniqueness
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the presence of both chlorine atoms and the naphtho[1,2-d]oxazole core
Properties
Molecular Formula |
C17H9Cl2NO |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H9Cl2NO/c18-13-7-5-11(9-14(13)19)17-20-16-12-4-2-1-3-10(12)6-8-15(16)21-17/h1-9H |
InChI Key |
VIRWILGUKGLTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


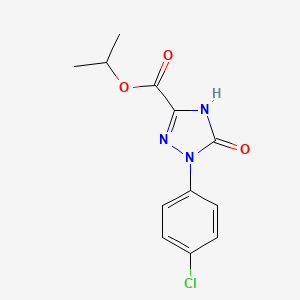
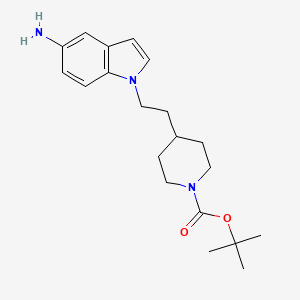

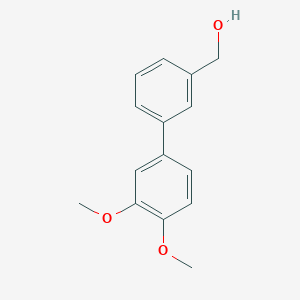
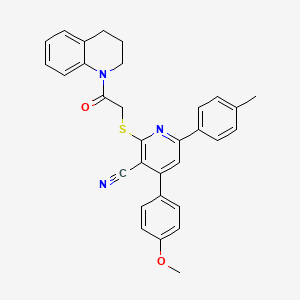

![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
![(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B12996703.png)
![1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)
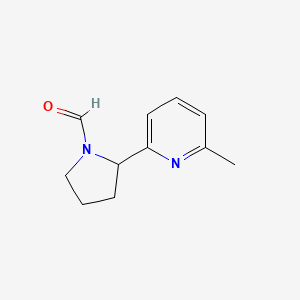

![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B12996749.png)
![2-Methoxy-5-[(1-phenylethylamino)methyl]phenol](/img/structure/B12996767.png)
